![molecular formula C18H28N2S B6063355 N-[1-(4-tert-butylphenyl)ethyl]-N'-cyclopentylthiourea](/img/structure/B6063355.png)
N-[1-(4-tert-butylphenyl)ethyl]-N'-cyclopentylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(4-tert-butylphenyl)ethyl]-N'-cyclopentylthiourea, also known as KB-141, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of thioureas and has been studied for its effects on various diseases and conditions.
Mécanisme D'action
The mechanism of action of N-[1-(4-tert-butylphenyl)ethyl]-N'-cyclopentylthiourea is not fully understood. However, it is believed to work by inhibiting specific enzymes and signaling pathways involved in various diseases. For example, this compound has been found to inhibit the activity of histone deacetylase (HDAC) enzymes, which are involved in the regulation of gene expression. Inhibition of HDAC enzymes can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. This compound has also been found to inhibit the activity of protein kinase C (PKC) enzymes, which are involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This can lead to a reduction in inflammation and tissue damage. This compound has also been found to improve insulin sensitivity and glucose metabolism, which can be beneficial in the treatment of diabetes. Additionally, this compound has been found to inhibit the growth of cancer cells and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[1-(4-tert-butylphenyl)ethyl]-N'-cyclopentylthiourea in lab experiments is its specificity towards certain enzymes and signaling pathways. This can help researchers to better understand the mechanisms involved in various diseases and conditions. However, one limitation of using this compound is its potential toxicity at high doses. Therefore, it is important to use appropriate dosages and safety precautions when working with this compound.
Orientations Futures
There are several future directions for research on N-[1-(4-tert-butylphenyl)ethyl]-N'-cyclopentylthiourea. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine its efficacy and safety in different types of cancer. Another area of interest is its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to determine the long-term effects of this compound on glucose metabolism and insulin sensitivity in the treatment of diabetes.
Méthodes De Synthèse
The synthesis of N-[1-(4-tert-butylphenyl)ethyl]-N'-cyclopentylthiourea involves the reaction of 4-tert-butylbenzylamine with cyclopentanecarbonyl chloride in the presence of triethylamine. This reaction is followed by the addition of thiourea to form this compound. The final product is obtained through recrystallization from a suitable solvent.
Applications De Recherche Scientifique
N-[1-(4-tert-butylphenyl)ethyl]-N'-cyclopentylthiourea has been studied for its potential therapeutic effects in various diseases and conditions. It has been found to have anti-inflammatory, anti-cancer, and anti-diabetic properties. Several studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. It has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, this compound has been studied for its potential use in the treatment of diabetes as it can improve insulin sensitivity and glucose metabolism.
Propriétés
IUPAC Name |
1-[1-(4-tert-butylphenyl)ethyl]-3-cyclopentylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2S/c1-13(19-17(21)20-16-7-5-6-8-16)14-9-11-15(12-10-14)18(2,3)4/h9-13,16H,5-8H2,1-4H3,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZYIYIDATVLBRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(C)(C)C)NC(=S)NC2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.